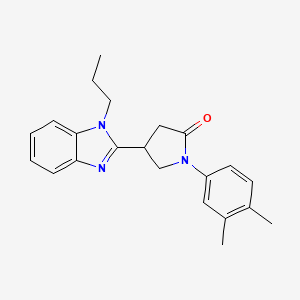
1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a propylbenzodiazole moiety. Its molecular formula is C19H24N2O, with a molecular weight of approximately 296.41 g/mol.
Physical Properties
- Molecular Weight : 296.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following are key mechanisms identified in the literature:
- Dopamine Receptor Modulation : Studies indicate that the compound may act as an allosteric modulator of dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and cognitive functions .
- Serotonin Receptor Interaction : There is evidence suggesting that it may also interact with serotonin receptors, potentially affecting anxiety and depressive behaviors .
- Neuroprotective Effects : Preliminary research has shown that the compound exhibits neuroprotective properties in animal models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to significant improvements in cognitive function and reduced anxiety-like behaviors, suggesting its potential as a treatment for disorders such as schizophrenia and depression .
- In Vitro Studies : Cell culture experiments have shown that the compound can inhibit neuronal apoptosis, indicating a potential role in neuroprotection .
Case Studies
- Cognitive Enhancement in Rodent Models : A study published in Neuropharmacology assessed the effects of this compound on memory retention in mice subjected to stress. Results indicated enhanced memory performance compared to control groups, supporting its utility in cognitive enhancement .
- Anxiolytic Effects : Another study focused on the anxiolytic properties observed in rats. The compound was administered in varying doses, revealing dose-dependent reductions in anxiety-like behaviors as measured by the elevated plus maze test .
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-4-11-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-10-9-15(2)16(3)12-18/h5-10,12,17H,4,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVZDDQAIRLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














